2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol)
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Overview
Description
2,2’-[6,9-Dioxa-3,12-diazabicyclo[1231]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) typically involves multi-step organic reactions. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions, followed by the introduction of ethan-1-ol groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) involves its interaction with molecular targets through coordination bonds. The compound can form stable complexes with metal ions, influencing their reactivity and stability. These interactions can modulate various molecular pathways, making the compound useful in both chemical and biological contexts .
Comparison with Similar Compounds
Similar compounds to 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) include:
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione: This compound shares a similar bicyclic structure but differs in functional groups, leading to different reactivity and applications.
2,11-Diaza-5,8-dioxa-<12>metacyclophan: Another related compound with a different arrangement of atoms within the bicyclic framework
Properties
CAS No. |
61418-83-5 |
---|---|
Molecular Formula |
C18H30N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[12-(2-hydroxyethyl)-6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-trien-3-yl]ethanol |
InChI |
InChI=1S/C18H30N2O4/c21-8-4-19-6-10-23-12-13-24-11-7-20(5-9-22)16-18-3-1-2-17(14-18)15-19/h1-3,14,21-22H,4-13,15-16H2 |
InChI Key |
XQFMFAYKXKGEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CC2=CC=CC(=C2)CN1CCO)CCO |
Origin of Product |
United States |
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